2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide
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Overview
Description
CInQ-03 is a novel and specific inhibitor of mitogen-activated protein kinase kinase, both in vitro and in vivo . It is part of a series of compounds developed to target the mitogen-activated protein kinase signaling pathway, which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and motility . This pathway is frequently activated in various cancers, making CInQ-03 a promising candidate for cancer therapy .
Preparation Methods
The synthesis of CInQ-03 involves a series of chemical reactions designed to produce a compound with high specificity and potency against mitogen-activated protein kinase kinase . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of steps involving the formation of key intermediates and their subsequent transformation into the final product . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CInQ-03 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of CInQ-03 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
CInQ-03 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mitogen-activated protein kinase signaling pathway and its role in cell proliferation and survival . In biology, CInQ-03 is used to investigate the effects of mitogen-activated protein kinase inhibition on various cellular processes . In medicine, it is being explored as a potential therapeutic agent for the treatment of cancers that are dependent on the activation of the mitogen-activated protein kinase pathway . In industry, CInQ-03 may be used in the development of new drugs and therapies targeting the mitogen-activated protein kinase pathway .
Mechanism of Action
CInQ-03 exerts its effects by specifically inhibiting mitogen-activated protein kinase kinase, thereby blocking the activation of extracellular signal-regulated kinases . This inhibition leads to a reduction in cell proliferation and survival, particularly in cancer cells that are dependent on the activation of the mitogen-activated protein kinase pathway . The molecular targets of CInQ-03 include mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, which are key components of the mitogen-activated protein kinase signaling pathway . By inhibiting these kinases, CInQ-03 disrupts the signaling cascade that promotes cancer cell growth and survival .
Comparison with Similar Compounds
CInQ-03 is unique among mitogen-activated protein kinase kinase inhibitors due to its distinct chemical structure and high specificity . Similar compounds include PD318088, PD184352, PD0325901, and selumetinib . While these compounds also inhibit mitogen-activated protein kinase kinase, CInQ-03 has a different binding affinity and mode of action . For example, CInQ-03 has been shown to have a higher binding affinity and a more favorable binding mode compared to some of these other inhibitors . This makes CInQ-03 a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C22H12ClN5O |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C22H12ClN5O/c23-16-6-2-1-5-14(16)22(29)25-13-9-10-28-19(11-13)15(12-24)20-21(28)27-18-8-4-3-7-17(18)26-20/h1-11H,(H,25,29) |
InChI Key |
HLFGQICCFZTXTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CInQ03 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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